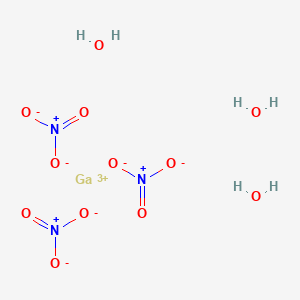

Gallium (III) nitrate trihydrate

Description

Properties

IUPAC Name |

gallium;trinitrate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUZZLFFCJGIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH6N3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medical Applications

1.1 Treatment of Hypercalcemia

Gallium (III) nitrate is primarily used in the medical field to treat symptomatic hypercalcemia, particularly in cancer patients. It functions by inhibiting osteoclast activity, thereby reducing bone resorption and lowering calcium levels in the blood. Clinical studies have demonstrated its effectiveness in managing hypercalcemia associated with malignancies such as multiple myeloma and breast cancer .

1.2 Antineoplastic Properties

The compound exhibits antineoplastic properties, making it a candidate for cancer therapy. Research indicates that gallium can inhibit DNA synthesis by interfering with ribonucleotide reductase activity, which is crucial for DNA replication. This mechanism suggests potential applications in treating various cancers, including bladder carcinoma and lymphomas .

Material Science Applications

2.1 Synthesis of Gallium Nitride (GaN)

Gallium (III) nitrate serves as a precursor for synthesizing gallium nitride (GaN), a material essential for optoelectronic devices such as LEDs and high-frequency transistors. The synthesis process typically involves thermal decomposition or chemical vapor deposition methods .

| Method | Description |

|---|---|

| Thermal Decomposition | Heating gallium nitrate to produce GaN and nitrogen oxides. |

| Chemical Vapor Deposition | Using gallium nitrate in vapor form to deposit GaN on substrates. |

2.2 Solar Cell Applications

GaN synthesized from gallium nitrate is utilized in solar cell arrays for satellites due to its wide bandgap and efficiency in converting solar energy into electricity .

Catalytic Applications

3.1 Catalysts in Organic Reactions

Gallium (III) nitrate trihydrate has been explored as a catalyst in various organic reactions, including:

- Epoxidation of Olefins : Gallium nitrate acts as a catalyst in the presence of hydrogen peroxide to convert olefins into epoxides, which are valuable intermediates in organic synthesis .

- Doping Agent : It can also be used as a doping agent in the preparation of zinc oxide (ZnO), enhancing its photocatalytic properties .

Biological Applications

4.1 Antimicrobial Activity

Recent studies have shown that gallium compounds can inhibit bacterial growth by disrupting iron metabolism within bacterial cells. This property has led to investigations into its use as an antimicrobial agent in various formulations .

Case Studies

Case Study 1: Clinical Trials on Hypercalcemia

A clinical trial conducted on patients with cancer-related hypercalcemia demonstrated that intravenous administration of gallium nitrate effectively reduced serum calcium levels within days of treatment. The study highlighted the compound's safety profile and potential for long-term management of hypercalcemia .

Case Study 2: Synthesis of GaN Films

Research on the synthesis of GaN films using gallium nitrate via metal-organic chemical vapor deposition (MOCVD) showed significant improvements in film quality and electrical properties compared to traditional methods. This advancement underscores the importance of gallium nitrate as a precursor in semiconductor manufacturing .

Mechanism of Action

The mechanism by which gallium (III) nitrate trihydrate exerts its effects involves its interaction with biological molecules and pathways:

Molecular Targets: Gallium ions can bind to proteins and enzymes, disrupting their function.

Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Copper (II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

- Molecular Weight : 241.60 g/mol.

- Physical Properties : Blue crystalline solid, hygroscopic, melting point ~114°C.

- Applications: Catalyst in organic reactions, etching agent in electronics, and precursor for copper oxide nanomaterials .

- Safety : Corrosive (H318) and oxidizer; more hygroscopic than gallium nitrate.

Thallium(III) Nitrate Trihydrate (Tl(NO₃)₃·3H₂O)

- Molecular Weight : 456.41 g/mol.

- Physical Properties : White powder, highly reactive, decomposes in moist air.

- Safety : Extremely toxic (H300, H330) and unstable; requires preparation in anhydrous conditions and storage in desiccators .

Thulium(III) Nitrate Hexahydrate (Tm(NO₃)₃·6H₂O)

- Molecular Weight : 445 g/mol.

- Physical Properties : Pale green crystals, soluble in water.

- Applications : Niche uses in research, such as doping optical materials.

- Safety : Less acutely toxic than gallium nitrate but requires precautions against skin/eye contact .

Silver Nitrate (AgNO₃)

- Molecular Weight : 169.87 g/mol.

- Physical Properties : Colorless crystals, melting point ~212°C.

- Applications: Antimicrobial agent, photography, and precursor for silver nanoparticles.

- Safety : Corrosive (H290) and oxidizer; less moisture-sensitive than gallium nitrate .

Bismuth(III) Nitrate Derivatives (e.g., BiONO₃·xH₂O)

- Molecular Weight : Varies with hydration state.

- Physical Properties : White powder, hydrolyzes in water.

- Applications : Synthesis of bismuth oxogallate for materials science; less relevant in electronics compared to gallium nitrate .

Comparative Data Table

Research Findings and Trends

- Bioavailability : this compound exhibits low oral bioavailability, prompting development of gallium complexes (e.g., gallium maltolate) for enhanced therapeutic delivery .

- Environmental Impact : Unlike thallium or copper salts, gallium nitrate shows minimal bioaccumulation but requires controlled disposal due to heavy metal content .

Preparation Methods

Acid Dissolution

Gallium metal reacts with concentrated nitric acid (≥68%) at elevated temperatures (50–80°C) to avoid passivation. At room temperature, gallium forms a protective oxide layer (Ga₂O₃), which inhibits further reaction. Heating accelerates dissolution by breaking this layer, yielding Ga³⁺ and NO₃⁻ ions:

Evaporation and Crystallization

Post-dissolution, the solution is filtered and evaporated at 80–100°C to remove excess HNO₃. Cooling to 0––20°C induces supersaturation, and seeding with Ga(NO₃)₃·3H₂O crystals (0.01–0.1 wt%) reduces nucleation time from 30 days to 15–30 minutes. The trihydrate form is isolated via vacuum filtration and dried at 30–40°C.

Key Parameters:

Synthesis from Gallium Oxide (α-Ga₂O₃)

Gallium oxide (5N purity) offers a lower-cost alternative, particularly for large-scale production.

Acidic Digestion

α-Ga₂O₃ is digested in diluted HNO₃ (1:1 to 1:2 HNO₃:H₂O) at 60–95°C. The reaction proceeds as:

Heating ensures complete dissolution within 1 hour, avoiding residual oxides.

Purification and Hydration Control

The solution is filtered, evaporated, and cooled to 0°C. Adding seed crystals followed by slow evaporation at 25°C yields the trihydrate. Maintaining pH ~2 during evaporation prevents hydrolysis to GaO(OH).

Advantages Over Metallic Gallium:

Hydrothermal Synthesis

High-pressure reactors enable rapid synthesis from Ga₂O₃ and HNO₃. At 190–220°C and 75–90% vessel capacity, reaction completion occurs in 30–50 hours. This method avoids multiple evaporation steps, directly yielding crystalline Ga(NO₃)₃·3H₂O after cooling.

Performance Comparison:

| Method | Purity (%) | Reaction Time | Energy Consumption |

|---|---|---|---|

| Metallic Gallium | 99.99 | 6–8 hours | High |

| Gallium Oxide | 99.9 | 4–6 hours | Moderate |

| Hydrothermal | 99.95 | 2 days | Low |

Challenges and Mitigation Strategies

Passivation in Metallic Gallium Routes

Hydration State Control

-

Cause : Over-drying converts trihydrate to lower hydrates.

-

Solution : Use controlled drying (30–40°C, 1–2 days) and storage at 2–10°C.

Advanced Techniques for Enhanced Purity

Recrystallization

Dissolving crude Ga(NO₃)₃ in minimal H₂O (50°C) and cooling to 0°C with seeding produces 99.999% pure trihydrate.

Solvent-Assisted Crystallization

Ethanol addition (20% v/v) reduces solubility, favoring trihydrate formation over higher hydrates.

Industrial-Scale Production

The Lanxiang Chemical Plant (China) utilizes a continuous flow reactor for Ga₂O₃ digestion, achieving 10 kg/hour output with 99.9% purity. Key steps include:

-

Automated HNO₃/Ga₂O₃ feeding (1:6 molar ratio).

-

In-line filtration (0.2 μm membranes).

Analytical Validation

Purity is verified via:

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Gallium (III) nitrate trihydrate to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid mixing with combustible materials (e.g., organics, paper) due to its oxidizing properties . Work in a fume hood to minimize aerosol inhalation and ensure local exhaust ventilation .

- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or polyethylene) away from heat and incompatible substances (e.g., reducing agents, organic matter). Label containers clearly and store in a cool, dry, ventilated area .

- Disposal : For quantities >10 g, dissolve in dilute nitric acid and transfer to heavy-metal waste containers for professional disposal .

Q. How can the solubility of this compound be optimized for aqueous synthesis protocols?

- Methodological Answer :

- The compound is sparingly soluble in water. To enhance dissolution, use warm deionized water (40–50°C) with stirring. For non-aqueous systems, polar aprotic solvents (e.g., 2-methoxyethanol) are effective, as demonstrated in IGZO precursor preparation .

- Purification: Recrystallize from nitric acid solution (pH ~1–2) to remove impurities. Filter under vacuum and dry in a desiccator at room temperature to preserve hydration .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Confirm crystalline structure by matching peaks to reference patterns (e.g., ICDD PDF-4+ database) .

- Thermogravimetric Analysis (TGA) : Determine hydration levels by measuring mass loss at 100–200°C (trihydrate decomposition) .

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantify gallium content (≥99.9% purity) and trace metal impurities .

Q. What is the role of this compound as a precursor in sol-gel synthesis?

- Methodological Answer :

- In sol-gel processes, it serves as a Ga³⁺ source due to its high solubility in organic solvents (e.g., ethanol, ethylene glycol). For example, mix with metal alkoxides (e.g., indium/zinc nitrates) to form homogeneous gels for oxide films (e.g., IGZO transistors) .

- Adjust pH with ammonia or citric acid to control hydrolysis rates and gelation kinetics .

Q. How should researchers mitigate risks of environmental contamination during experiments involving this compound?

- Methodological Answer :

- Use secondary containment trays to capture spills. Avoid draining waste into sinks; instead, collect in acid-resistant containers for neutralization (pH 6–8) and hazardous waste disposal .

- Monitor lab surfaces for residual dust using wipe tests analyzed via ICP-MS .

Advanced Research Questions

Q. How does the Ga/Zn molar ratio in this compound influence carrier concentration in IGZO thin films?

- Methodological Answer :

- Higher Ga content suppresses electron carriers by reducing oxygen vacancies (VO) and interstitial zinc. Optimize ratios (e.g., In:Ga:Zn = 1:1:1) via precursor stoichiometry adjustments in 2-methoxyethanol solutions. Validate using Hall-effect measurements and XPS to quantify VO density .

Q. What doping mechanisms enable this compound to enhance photocatalytic activity in CdS nanomaterials?

- Methodological Answer :

- Ga³⁺ doping introduces intermediate energy states in CdS, reducing bandgap energy. Synthesize via solventless thermolysis: mix with sodium diethyldithiocarbamate, heat at 250°C under argon, and characterize via UV-Vis/PL spectroscopy. Doping levels >5% improve charge separation efficiency .

Q. Can this compound improve catalytic performance in high-entropy oxides (HEOs) for VOC oxidation?

- Methodological Answer :

- Yes. Incorporate Ga³⁺ into Ce-HEO-400 catalysts via calcination of metal-organic frameworks (MOFs). Use a molar ratio of Ga:Mn:Co:Ni:Cu = 1:1:1:1:1. Test toluene oxidation at 300°C; Ga enhances oxygen mobility, reducing activation energy by 15% (analyze via Arrhenius plots) .

Q. How does this compound contribute to heterostructure design in delafossite CuAlO2/CuGaO2 for photocatalysis?

- Methodological Answer :

- Hydrothermal synthesis at 180°C for 12 hours yields CuGaO2 with a bandgap of ~3.2 eV. Interface with CuAlO2 (bandgap ~3.8 eV) creates a type-II heterojunction, enhancing charge separation. Validate via TEM and methylene blue degradation assays under UV light .

Q. What experimental models are used to study the antineoplastic activity of this compound in cancer research?

- Methodological Answer :

- In vitro : Treat lymphoma cell lines (e.g., Ramos cells) with 50–100 µM Ga³⁺ and assess apoptosis via Annexin V/PI staining.

- In vivo : Administer 10 mg/kg intravenously in xenograft mice; monitor tumor volume and serum iron levels (Ga disrupts iron metabolism). Compare efficacy to gallium maltolate using RNA-seq to identify resistance pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.